molecular formula C23H15N5O3S B15007040 (2Z)-2-[2-(4-nitrophenyl)hydrazinylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one

(2Z)-2-[2-(4-nitrophenyl)hydrazinylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one

Cat. No.: B15007040
M. Wt: 441.5 g/mol
InChI Key: AKNFEHSJRWADLS-UHFFFAOYSA-N
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Description

(2Z)-2-[2-(4-nitrophenyl)hydrazinylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one is a complex organic compound with a unique structure that includes a nitrophenyl group, a hydrazinylidene moiety, and an imidazo[2,1-b][1,3]thiazol-3(2H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[2-(4-nitrophenyl)hydrazinylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one typically involves multiple steps. One common method starts with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the hydrazinylidene and nitrophenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[2-(4-nitrophenyl)hydrazinylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under specific conditions.

    Substitution: The hydrazinylidene moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

(2Z)-2-[2-(4-nitrophenyl)hydrazinylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[2-(4-nitrophenyl)hydrazinylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[2-(4-nitrophenyl)hydrazinylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one: shares similarities with other imidazo[2,1-b][1,3]thiazole derivatives, which also have applications in medicinal chemistry and materials science.

    Nitrophenyl derivatives: Compounds with nitrophenyl groups often exhibit similar reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H15N5O3S

Molecular Weight

441.5 g/mol

IUPAC Name

2-[(4-nitrophenyl)diazenyl]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-ol

InChI

InChI=1S/C23H15N5O3S/c29-22-21(26-25-17-11-13-18(14-12-17)28(30)31)32-23-24-19(15-7-3-1-4-8-15)20(27(22)23)16-9-5-2-6-10-16/h1-14,29H

InChI Key

AKNFEHSJRWADLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C(=C(SC3=N2)N=NC4=CC=C(C=C4)[N+](=O)[O-])O)C5=CC=CC=C5

Origin of Product

United States

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